molecular formula C13H11ClN2O3 B14042671 ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B14042671
M. Wt: 278.69 g/mol
InChI Key: IQXMWLSTWYGEGZ-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group, a formyl group, a chloro group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates with phenylhydrazine. This reaction forms the corresponding hydrazones, which are then treated with the Vilsmeier–Haack reagent to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and reagents, such as phenylhydrazine and ethyl acetoacetate, under controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Ethyl 5-chloro-4-carboxy-1-phenyl-1H-pyrazole-3-carboxylate.

    Reduction: Ethyl 5-chloro-4-hydroxymethyl-1-phenyl-1H-pyrazole-3-carboxylate.

    Substitution: Ethyl 5-substituted-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, where the substituent depends on the nucleophile used.

Scientific Research Applications

Ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylate: A precursor in the synthesis of ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.

    Ethyl 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate: A structurally similar compound with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

ethyl 5-chloro-4-formyl-1-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C13H11ClN2O3/c1-2-19-13(18)11-10(8-17)12(14)16(15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

IQXMWLSTWYGEGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C=O)Cl)C2=CC=CC=C2

Origin of Product

United States

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